molecular formula C8H7N3O3 B1437456 2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 739365-02-7

2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Katalognummer: B1437456
CAS-Nummer: 739365-02-7
Molekulargewicht: 193.16 g/mol
InChI-Schlüssel: RQKJPXDXWVKVSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a fused pyrazole-pyrimidine core. Key structural attributes include:

  • Methyl group at position 2, influencing steric and electronic properties.
  • Carboxylic acid at position 6, contributing to solubility and biological interactions.

Its synthesis typically involves hydrolysis of ester precursors (e.g., ethyl or methyl esters) under basic conditions .

Eigenschaften

IUPAC Name

2-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-4-2-6-9-7(12)5(8(13)14)3-11(6)10-4/h2-3H,1H3,(H,9,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKJPXDXWVKVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C(=O)NC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

739365-02-7
Record name 2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Step 1: Preparation of Intermediate

  • Starting materials: 3,3-dialkoxypropionate (alkyl = methyl or ethyl) and formate (methyl formate or ethyl formate).
  • Conditions: Reaction under alkaline environment using bases such as sodium hydride, sodium methoxide, or potassium tert-butoxide.
  • Outcome: Formation of an intermediate compound through nucleophilic substitution with the formate.

Step 2: Cyclization to Form Carboxylic Ester

  • Reactants: The intermediate from Step 1 and 3-methyl-5-aminopyrazole.
  • Conditions: Acidic medium, preferably acetic acid, with toluene as solvent.
  • Temperature and time: 0–45 °C, 12–48 hours.
  • Reaction: Ring closure occurs to yield 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic ester.

Step 3: Hydrolysis to Carboxylic Acid

  • Reactants: The ester from Step 2.
  • Conditions: Alkaline hydrolysis using sodium hydroxide or potassium hydroxide in aqueous or alcoholic solvents (methanol or ethanol).
  • Temperature and time: 0–35 °C, 2–4 hours.
  • Workup: Acidification with citric acid followed by crystallization to obtain the pure acid.

Representative Experimental Data

Step Reagents and Conditions Yield (%) Notes
1 3,3-dialkoxypropionate + methyl/ethyl formate, NaH/NaOMe/K t-BuO, RT Not specified Formation of intermediate
2 Intermediate + 3-methyl-5-aminopyrazole, AcOH, toluene, 0–45 °C, 12–48 h Not specified Cyclization to ester
3 Ester + KOH (15 g) in ethanol (250 mL), 0–5 °C, 2 h 97.7 Hydrolysis to acid; example from patent
3 Ester + NaOH (10 g) in methanol (150 mL), 10–15 °C, 3 h 98.3 Hydrolysis to acid; alternative conditions

Mechanistic and Process Insights

  • The initial alkali-promoted reaction generates a reactive intermediate that facilitates subsequent ring closure.
  • Acidic cyclization in toluene with acetic acid ensures selective formation of the pyrazolo[1,5-a]pyrimidine ring system.
  • The hydrolysis step efficiently converts esters to the corresponding carboxylic acid with high yield and purity.
  • The process is amenable to scale-up due to mild reaction conditions and straightforward purification by crystallization.

Alternative Synthetic Approaches and Related Chemistry

While the above method is the most direct and industrially applicable, related pyrazolo[1,5-a]pyrimidine derivatives have been synthesized via other routes involving:

  • Heating 3-aminopyrazole with ethyl 3-ethoxyacrylate in DMF with cesium carbonate to form pyrazolo[1,5-a]pyrimidin-5-one intermediates, followed by chlorination and further functionalization.
  • Multi-step nucleophilic aromatic substitution and protection-deprotection strategies for functionalized derivatives, though these are more complex and less directly focused on the target acid.

These alternative methods provide insights into the versatility of the pyrazolo[1,5-a]pyrimidine scaffold but are less efficient for direct synthesis of 2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

Summary Table of Key Preparation Parameters

Parameter Preferred Conditions Alternatives
Alkyl group in dialkoxypropionate Methyl or ethyl Propyl, butyl (less common)
Base for intermediate formation Sodium hydride, sodium methoxide, potassium tert-butoxide Other strong bases
Acid for cyclization Acetic acid Other organic acids
Solvent for cyclization Toluene Other aprotic solvents
Hydrolysis solvent Methanol, ethanol Water-alcohol mixtures
Hydrolysis base Sodium hydroxide, potassium hydroxide Other alkalis
Temperature range 0–45 °C (cyclization), 0–35 °C (hydrolysis) Slight variation possible
Reaction time 12–48 h (cyclization), 2–4 h (hydrolysis) Dependent on scale and conditions

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives with additional oxo groups, while substitution reactions can introduce various functional groups into the pyrazolo[1,5-a]pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The structure of this compound indicates potential anti-inflammatory properties. Preliminary investigations suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases. The specific mechanisms are still under investigation but may involve the inhibition of cyclooxygenase enzymes (COX) and lipoxygenase (LOX) .

Antimicrobial Properties

2-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has shown promising antimicrobial activity against various bacterial strains. Studies employing the disc diffusion method revealed efficacy against:

MicroorganismActivity
Staphylococcus aureusPositive
Escherichia coliModerate
Candida albicansPositive

The compound's derivatives have been evaluated for their ability to inhibit microbial growth, indicating its potential as a lead compound for developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of 2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from accessible precursors. Characterization methods such as Proton-NMR, ^13C-NMR, FTIR, and Mass Spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Anticancer Research

A study focusing on the anticancer properties of pyrazolo compounds included 2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid among other derivatives. The findings indicated that this compound could serve as a scaffold for developing novel anticancer therapies due to its significant cytotoxicity against lung and breast cancer cells .

Case Study 2: Anti-inflammatory Potential

Research on pyrazolo compounds has also explored their anti-inflammatory properties. In vitro assays demonstrated that derivatives of 2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine exhibited inhibitory effects on COX enzymes, suggesting their potential use in treating inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point/Decomposition Key Features Reference
2-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid 2-Me, 5-oxo, 6-COOH 207.17* Not reported Carboxylic acid; ketone at C5 Target
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 2-Me, 7-Me, 6-COOH 191.18 ~250°C (decomposition) Dual methyl groups; no ketone
7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid methyl ester 2-Me, 7-NH2, 6-COOMe 221.21 Not reported Esterified carboxyl; amino group at C7
4-(4-Chlorobenzyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid 7-oxo, 4-(4-Cl-benzyl), 6-COOH 317.73 Not reported Substituted benzyl; ketone at C7

*Calculated based on molecular formula C₈H₇N₃O₃.

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., target compound) are more water-soluble than ester or amide analogues (e.g., ’s ethyl ester derivative) .
  • Thermal Stability : 2,7-Dimethyl analogue decomposes at ~250°C, suggesting similar thermal behavior for the target compound .

Key Research Findings

Green Synthesis : Ultrasound-assisted methods improve yields and reduce reaction times for pyrazolo[1,5-a]pyrimidine derivatives, applicable to the target compound’s synthesis .

Biologische Aktivität

2-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS Number: 739365-02-7) is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and case studies.

Basic Information

PropertyValue
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
CAS Number739365-02-7
DensityNot Available
Melting PointNot Available

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, particularly against lung cancer cell lines. In vitro tests on A549 cells demonstrated that this compound exhibits significant cytotoxic effects:

  • MTT Assay Results : The compound reduced A549 cell viability to approximately 66% at a concentration of 100 µM after 24 hours of exposure, indicating potent anticancer activity compared to standard treatments like cisplatin .

Case Study: Structure-Activity Relationship (SAR)

A study assessed various derivatives of pyrazolo[1,5-a]pyrimidines and their anticancer effects. The findings indicated that compounds with free amino groups showed enhanced activity compared to those with acetylamino fragments. The presence of a 2,5-dimethylpyrrole moiety was crucial for cytotoxicity in both cancerous and non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown efficacy against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The following pathogens were tested:

  • Tested Pathogens :
    • Staphylococcus aureus (MRSA)
    • Klebsiella pneumoniae
    • Escherichia coli
    • Pseudomonas aeruginosa

The compound displayed selective antimicrobial activity against these pathogens, suggesting its potential as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects. In vitro studies have shown that it can inhibit COX-2 activity effectively:

  • COX-2 Inhibition : The IC50 values for the compound were comparable to celecoxib, a well-known anti-inflammatory drug, indicating strong potential for therapeutic applications in inflammatory diseases .

Summary of Biological Activities

Activity TypeEfficacy Description
AnticancerReduces A549 cell viability to 66% at 100 µM
AntimicrobialEffective against MRSA and other multidrug-resistant strains
Anti-inflammatoryComparable COX-2 inhibition to celecoxib

Q & A

What are the most efficient synthetic routes for 2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid?

Basic Synthesis : A solvent-free method using sulfamic acid as a catalyst has been reported for synthesizing structurally related pyrazolo[1,5-a]pyrimidine derivatives. This approach offers high yields (e.g., 67–95% for intermediates) under mild conditions, avoiding toxic solvents and reducing environmental impact .
Advanced Synthesis : Regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis can be addressed by optimizing reaction parameters (e.g., temperature, solvent polarity, and substituent electronic effects). For example, coupling 2H-pyrazol-3-ylamine precursors with β-keto esters under controlled conditions improves regiochemical control .

How can structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives be resolved?

Basic Structural Analysis : X-ray crystallography combined with SHELX software (e.g., SHELXL for refinement) is widely used for unambiguous structural determination. Spectroscopic techniques (1H/13C NMR, IR, and MS) are critical for verifying functional groups and molecular connectivity .
Advanced Challenges : Tautomeric equilibria (e.g., keto-enol forms) in pyrazolo[1,5-a]pyrimidines can complicate structural assignments. Dynamic NMR studies at variable temperatures or computational modeling (DFT) help resolve these ambiguities .

What biological activities are associated with this compound?

Basic Evaluation : Pyrazolo[1,5-a]pyrimidine derivatives have been explored as B-cell lymphoma 6 (BCL6) binders, with structure-activity relationship (SAR) studies showing that substituents at the 2- and 6-positions modulate binding affinity. Cellular assays (e.g., BCL6 inhibition) are used to validate activity .
Advanced Mechanistic Insights : Discrepancies between in vitro potency (e.g., nM-range binding) and weak antiproliferative effects in cancer cell lines (e.g., DLBCL) suggest off-target interactions or compensatory pathways. Proteomics and CRISPR-based screens can identify confounding factors .

How do substituent modifications affect the compound’s physicochemical properties?

Basic SAR : Introducing electron-withdrawing groups (e.g., -Cl, -CF3) at the 2-position enhances metabolic stability but may reduce solubility. Methyl or ethyl esters at the 6-carboxylic acid position improve cell permeability .
Advanced Optimization : Macrocyclization strategies (e.g., forming 14–18-membered rings) rigidify the scaffold, improving target engagement and pharmacokinetic profiles. Computational docking (e.g., Glide SP) guides rational design .

What analytical methods are recommended for purity assessment?

Basic Quality Control : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (λ = 254 nm) is standard. High-resolution mass spectrometry (HRMS) confirms molecular integrity (e.g., exact mass ± 5 ppm) .
Advanced Method Development : Chiral separations (e.g., using amylose-based columns) resolve enantiomers for stereochemical studies. Stability-indicating assays (e.g., forced degradation under acidic/oxidative conditions) validate method robustness .

How should researchers handle discrepancies in reported synthetic yields?

Basic Troubleshooting : Yield variations often arise from incomplete purification (e.g., residual solvents in crystallization) or side reactions (e.g., dimerization). Replicating literature procedures with strict moisture/oxygen control is critical .
Advanced Analysis : Kinetic studies (e.g., monitoring reaction progress via in situ IR) identify rate-limiting steps. Contradictory data may reflect differences in starting material quality (e.g., isomer ratios in commercial reagents) .

What safety precautions are necessary during handling?

Basic Guidelines : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. The compound’s safety data (e.g., LD50) are limited, so assume acute toxicity and store at –20°C under inert atmosphere .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.